molecular formula C13H6Cl2N4S2 B11053459 6-(3,4-Dichlorophenyl)-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole

6-(3,4-Dichlorophenyl)-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole

Cat. No.: B11053459
M. Wt: 353.3 g/mol
InChI Key: LWQNJBIWVAQOIB-UHFFFAOYSA-N
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Description

6-(3,4-Dichlorophenyl)-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dichlorophenyl)-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichlorophenylhydrazine with 3-thiophenecarboxylic acid, followed by cyclization with thiocarbonyl compounds under reflux conditions. The reaction may require catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dichlorophenyl)-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential use as a therapeutic agent for treating various diseases.

    Industry: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(3,4-Dichlorophenyl)-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-(3,4-Dichlorophenyl)-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds

Properties

Molecular Formula

C13H6Cl2N4S2

Molecular Weight

353.3 g/mol

IUPAC Name

6-(3,4-dichlorophenyl)-3-thiophen-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H6Cl2N4S2/c14-9-2-1-7(5-10(9)15)12-18-19-11(8-3-4-20-6-8)16-17-13(19)21-12/h1-6H

InChI Key

LWQNJBIWVAQOIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NN3C(=NN=C3S2)C4=CSC=C4)Cl)Cl

Origin of Product

United States

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